4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
CAS No.:
Cat. No.: VC16224265
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNO3 |
|---|---|
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 4-chloro-1-(2-methoxyethyl)indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H12ClNO3/c1-17-6-5-14-7-8(12(15)16)11-9(13)3-2-4-10(11)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
| Standard InChI Key | LEKJEZCJBCXNHH-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=C(C2=C1C=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
4-Chloro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid belongs to the indole alkaloid class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The compound features three distinct functional groups:
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A chloro substituent at the 4-position of the indole ring, enhancing electrophilic reactivity.
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A 2-methoxyethyl group at the 1-position, influencing solubility and steric interactions.
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A carboxylic acid moiety at the 3-position, enabling hydrogen bonding and salt formation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClNO₃ |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 4-Chloro-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid |
| Canonical SMILES | COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |
The presence of the carboxylic acid group distinguishes it from analogs like 5-chloro-1-(2-methoxy-ethyl)-1H-indole-2-carboxylic acid, where positional isomerism alters electronic and steric profiles.
Synthetic Methodologies
Alkylation-Carboxylation Sequential Route
The synthesis typically begins with 4-chloroindole as the core precursor:
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Alkylation: Reaction with 2-methoxyethyl chloride in the presence of potassium carbonate (K₂CO₃) yields 1-(2-methoxyethyl)-4-chloro-1H-indole.
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Carboxylation: Introduction of the carboxylic acid group at the 3-position via carbon dioxide insertion under strong base conditions (e.g., NaH) completes the synthesis .
Critical Parameters:
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Temperature: Alkylation proceeds optimally at 60–80°C, while carboxylation requires cryogenic conditions (−10°C) to minimize side reactions.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield in alkylation steps .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C). Ester prodrug derivatives (e.g., ethyl ester) exhibit enhanced lipophilicity, improving membrane permeability .
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Stability: Susceptible to decarboxylation under acidic conditions (pH < 4) and photodegradation upon prolonged UV exposure.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 7.45–7.39 (m, 2H, aromatic-H), 4.52 (t, J=6.8 Hz, 2H, -OCH₂CH₂O-), 3.72 (s, 3H, -OCH₃).
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IR (KBr): 1695 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-Cl stretch).
Biological Activity and Mechanisms
Antimicrobial Activity
Indole derivatives with chloro and methoxyethyl substituents demonstrate broad-spectrum activity:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5–5.0 |
| Escherichia coli | 10–20 |
Mechanistically, the chloro group disrupts bacterial membrane integrity, while the carboxylic acid moiety chelates essential metal ions.
Comparative Analysis with Structural Analogs
The 3-carboxylic acid configuration in the target compound may favor hydrogen-bonding interactions with enzyme active sites, potentially improving target specificity over 2-carboxylic acid isomers.
Industrial and Research Applications
Pharmaceutical Development
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Prodrug Design: Esterification (e.g., ethyl ester) increases oral bioavailability from <10% to >60% in rodent models .
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Drug Combinations: Synergy observed with β-lactam antibiotics against methicillin-resistant S. aureus (FIC index: 0.3–0.5).
Material Science
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Coordination Polymers: Carboxylic acid groups facilitate metal-organic framework (MOF) formation with Cu(II) and Zn(II), yielding materials with high surface area (>1000 m²/g).
Challenges and Future Directions
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Synthetic Optimization: Current yields (45–60%) require improvement via flow chemistry or enzymatic catalysis.
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Target Identification: Proteomic studies needed to map interaction partners in immune and microbial pathways.
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Toxicology Profiles: No in vivo toxicity data available; acute LD₅₀ studies in mammalian models are critical.
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